-Methyltetrahydrofuran-3-one, also known as coffee furanone, has been the subject of various scientific studies investigating its synthesis and characterization. Researchers have employed different methods for its synthesis, including:
These studies not only establish methods for the production of coffee furanone but also contribute to the understanding of its chemical properties and reactivity.
2-Methyltetrahydrofuran-3-one is a key contributor to the characteristic aroma of coffee. Studies have explored its role in flavor perception and its interaction with other aroma compounds in roasted coffee beans [, ]. Understanding the role of coffee furanone is crucial for optimizing coffee roasting processes and developing flavoring agents for various applications in the food and beverage industry.
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile compound with the chemical formula CHO and a molecular weight of 100.12 g/mol. This compound is characterized by its pleasant aroma, reminiscent of caramel and nuts, making it a significant flavoring agent in various food products, particularly coffee. It is transparent and has been identified as a key contributor to the aroma profile of roasted coffee beans, where it exists at concentrations around 30 parts per million .
MTHF is generally considered safe for consumption at levels typically encountered in coffee. However, concentrated forms of MTHF can be irritating to the skin, eyes, and respiratory system []. It is recommended to handle MTHF with proper personal protective equipment in a well-ventilated environment.
Several methods have been developed for synthesizing 2-methyltetrahydrofuran-3-one:
Due to its unique flavor profile, 2-methyltetrahydrofuran-3-one finds applications in various industries:
Several compounds share structural or functional similarities with 2-methyltetrahydrofuran-3-one. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Furfuryl Mercaptan | CHOS | Strong odor; used in food flavoring |
5-Methylfuran | CHO | Contributes to roasted coffee aroma |
2-Furancarboxaldehyde | CHO | Used as a flavoring agent; has a sweet note |
Ethyl Furoate | CHO | Fruity aroma; used in food applications |
Uniqueness of 2-Methyltetrahydrofuran-3-one:
Unlike other similar compounds, 2-methyltetrahydrofuran-3-one is particularly noted for its sweet caramel-like aroma combined with nuttiness, making it distinct within the context of coffee flavors. Its specific contributions to the sensory experience of roasted coffee set it apart from others that may have more pungent or less complex aromas .
2-Methyltetrahydrofuran-3-one is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1] [2] [3]. The compound belongs to the class of furanones, which are characterized by a furan ring bearing a ketone group [4]. The molecule consists of a five-membered heterocyclic ring containing one oxygen atom, with a methyl substituent at the 2-position and a ketone functional group at the 3-position [1] [5].
The International Union of Pure and Applied Chemistry name for this compound is 2-methyloxolan-3-one [5] [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1OCCC1=O [1] [3] [5]. The compound is also known by several synonyms including tetrahydro-2-methylfuran-3-one, 4,5-dihydro-2-methyl-3(2H)-furanone, and coffee furanone [1] [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₈O₂ | [1] [2] [3] |
Molecular Weight | 100.12 g/mol | [1] [2] [3] |
IUPAC Name | 2-methyloxolan-3-one | [5] [4] |
SMILES | CC1OCCC1=O | [1] [3] [5] |
InChI | InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | [1] [4] |
InChI Key | FCWYQRVIQDNGBI-UHFFFAOYSA-N | [1] [5] [4] |
2-Methyltetrahydrofuran-3-one possesses one stereocenter at the carbon bearing the methyl group, resulting in two possible stereoisomers [6]. The compound exhibits chirality due to the asymmetric carbon at position 2, which creates enantiomeric forms designated as (R)- and (S)-2-methyltetrahydrofuran-3-one [6]. Commercial preparations of this compound are typically obtained as racemic mixtures containing equal proportions of both enantiomers [7].
The conformational behavior of 2-methyltetrahydrofuran-3-one is influenced by the five-membered ring structure, which can adopt envelope and twist conformations [6]. The presence of the ketone group at position 3 introduces additional electronic effects that influence the preferred conformational states of the molecule [6]. The stereochemical configuration significantly impacts the compound's physical and chemical properties, including its interaction with biological systems and its spectroscopic characteristics [6].
2-Methyltetrahydrofuran-3-one exhibits well-defined physical properties that are characteristic of its molecular structure. The compound has a boiling point of 139°C under standard atmospheric pressure [3] [8] [9]. The density of the compound at 25°C is 1.034 g/mL [3] [10] [9], while some sources report the specific gravity as 1.04 at 20°C relative to water [8].
The flash point of 2-methyltetrahydrofuran-3-one is 39°C when measured using the closed cup method [3] [8] [11]. This relatively low flash point indicates that the compound is classified as a flammable liquid, requiring appropriate handling precautions [12]. The vapor pressure characteristics and volatility of the compound are consistent with its use in flavor and fragrance applications [3] [9].
Physical Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 139°C | Standard atmospheric pressure |
Density | 1.034 g/mL | 25°C |
Specific Gravity | 1.04 | 20°C/20°C |
Flash Point | 39°C | Closed cup method |
2-Methyltetrahydrofuran-3-one appears as a colorless to pale yellow clear liquid under normal conditions [3] [5] [13]. Some sources describe the appearance as potentially ranging from colorless to yellow to green, depending on purity and storage conditions [13]. The compound maintains its liquid state at room temperature and exhibits good stability under appropriate storage conditions [13] [14].
The organoleptic characteristics of 2-methyltetrahydrofuran-3-one are particularly notable, as the compound possesses distinctive sensory properties that contribute to its commercial applications [3] [9]. The odor is described as coffee-like, nutty, brown, and rum-like [3] [9]. These aromatic properties have led to its designation as "coffee furanone" in some applications [1] [4]. The compound exhibits taste characteristics described as nutty and astringent with slight creamy and almond nuances when evaluated at concentrations of 75 parts per million [15].
The refractive index of 2-methyltetrahydrofuran-3-one is 1.429 when measured at 20°C using the sodium D-line [3] [8] [9]. Some sources report a slightly broader range of 1.4270-1.4310 at 20°C [5]. This optical property is consistent with the compound's molecular structure and density characteristics [3] [5].
The optical properties of 2-methyltetrahydrofuran-3-one are influenced by its electronic structure, particularly the presence of the carbonyl chromophore [6]. The compound's absorption characteristics in the ultraviolet and visible regions are determined by the π → π* and n → π* electronic transitions associated with the ketone functional group [6]. These optical properties are relevant for spectroscopic identification and quantitative analysis methods [16].
2-Methyltetrahydrofuran-3-one exhibits moderate solubility in water, with the Human Metabolome Database reporting it as "soluble in water" [4]. However, other sources suggest that the compound is "not miscible or difficult to mix" with water [11]. This apparent discrepancy may reflect concentration-dependent solubility behavior or differences in measurement conditions [4] [11].
The compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 25 mg/mL (249.7 millimolar) with sonication recommended for complete dissolution [10]. The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its carbonyl oxygen and its overall polarity [4] [10]. The partition coefficient data indicates moderate lipophilicity, with logarithmic partition coefficient values reported in the literature [4].
2-Methyltetrahydrofuran-3-one exhibits reactivity patterns typical of both ketones and cyclic ethers [12] . The carbonyl group at position 3 serves as an electrophilic center, making it susceptible to nucleophilic attack by various reagents [18]. The compound can undergo typical carbonyl reactions including reduction, oxidation, and condensation reactions [18].
The five-membered ring structure can participate in ring-opening reactions under appropriate conditions, particularly in the presence of nucleophiles [18]. The compound's reactivity is also influenced by the electron-donating properties of the methyl substituent and the electronic effects of the oxygen heteroatom in the ring [18]. These reactivity patterns make 2-methyltetrahydrofuran-3-one a valuable intermediate in organic synthesis applications [19] .
2-Methyltetrahydrofuran-3-one demonstrates good chemical stability under recommended storage conditions [12] [13]. The compound is stable when stored in cool, dry conditions away from heat, flames, and sparks [12]. However, it should be protected from strong oxidizing agents, which can cause decomposition or unwanted side reactions [12].
The thermal stability of the compound is adequate for most applications, with decomposition occurring only at elevated temperatures [12]. Under fire conditions, the compound may produce hazardous decomposition products including carbon oxides [12]. The compound exhibits air sensitivity and should be stored under inert gas atmospheres to prevent oxidative degradation [13] [14]. Long-term stability is maintained when the compound is kept in tightly sealed containers at appropriate temperatures [13] [14].
2-Methyltetrahydrofuran-3-one has been characterized using both proton and carbon-13 nuclear magnetic resonance spectroscopy [20] [21] [22]. The proton nuclear magnetic resonance spectrum of the compound has been recorded at 399.65 MHz in deuterated chloroform [20] [23]. The spectral data reveals characteristic chemical shifts and coupling patterns that are consistent with the five-membered ring structure and the ketone functionality [20] [21].
The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with distinct chemical shifts observed for the carbonyl carbon, the methyl carbon, and the ring carbons [21] [22]. The spectroscopic data supports the structural assignment and provides valuable information for compound identification and purity assessment [20] [21] [14].
Mass spectrometry analysis of 2-methyltetrahydrofuran-3-one using electron ionization reveals characteristic fragmentation patterns [24] [20] [25]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight of the compound [24] [20] [25]. The base peak in the mass spectrum occurs at mass-to-charge ratio 43, representing 100% relative intensity [24] [20].
Additional significant peaks in the mass spectrum include ions at mass-to-charge ratios 72 (87.3% relative intensity), 28 (55.9% relative intensity), and 45 (34.8% relative intensity) [24] [20]. The fragmentation pattern is consistent with typical ketone and cyclic ether fragmentation mechanisms, involving loss of methyl groups, carbon monoxide, and ring fragmentation processes [24] [25]. The mass spectrometric data provides definitive molecular weight confirmation and structural information for compound identification [24] [20] [25].
Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
---|---|---|
100 | 56.3 | Molecular ion |
43 | 100.0 | Base peak |
72 | 87.3 | Major fragment |
45 | 34.8 | Secondary fragment |
28 | 55.9 | Carbon monoxide loss |
Infrared spectroscopy of 2-methyltetrahydrofuran-3-one reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [23] [26]. The carbonyl stretching frequency appears in the expected region for cyclic ketones, providing confirmation of the ketone functionality [23] [26]. Additional absorption bands correspond to carbon-hydrogen stretching, carbon-carbon stretching, and ring deformation modes [23] [26].
Raman spectroscopy has been employed for the analysis and monitoring of 2-methyltetrahydrofuran-3-one in various applications [16]. A characteristic Raman peak appears in the 905-930 wavenumber region, which has been utilized for quantitative analysis in process monitoring applications [16]. The Raman spectroscopic method offers advantages for real-time monitoring and quantification of the compound in complex mixtures [16]. The spectroscopic data obtained from both infrared and Raman techniques provides complementary information about the vibrational modes and molecular structure [16] [27].
2-Methyltetrahydrofuran-3-one exhibits additional spectroscopic properties that are relevant for comprehensive characterization [6] [25]. The compound's ultraviolet-visible absorption characteristics are influenced by the carbonyl chromophore, which contributes to electronic transitions in the near-ultraviolet region [6]. These optical properties have been evaluated in the context of phototoxicity and photoallergenicity assessments [6].
Flammable